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Compound of Interest

Compound Name: 4-(2H-1,2,3-Triazol-2- YL )piperidine

Cat. No.: B1353084

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation,
and mechanism of action of novel triazole-piperidine compounds as potent antifungal agents.
The detailed protocols and data presented herein are intended to guide researchers in the
exploration and development of this promising class of antifungals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant
strains, necessitates the development of new antifungal agents with improved efficacy and
broader spectra.[1][2] Triazole compounds have long been a cornerstone of antifungal therapy,
primarily targeting the ergosterol biosynthesis pathway, which is essential for fungal cell
membrane integrity.[2][3] This document focuses on a novel series of triazole derivatives
incorporating a piperidine moiety, which have demonstrated significant antifungal activity
against a range of clinically important fungal pathogens.[1][4][5] These compounds represent
promising leads for the development of next-generation antifungal drugs.[1]

Mechanism of Action: Targeting Ergosterol
Biosynthesis

The primary antifungal mechanism of these triazole-piperidine compounds is the inhibition of
the cytochrome P450 enzyme, lanosterol 14a-demethylase (CYP51 or ERG11).[2][6] This
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enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By binding to the
heme iron atom in the active site of CYP51, the triazole moiety blocks the demethylation of
lanosterol, a key step in ergosterol production.[5][7] This inhibition leads to the depletion of
ergosterol and the accumulation of toxic 14a-methylated sterols in the fungal cell membrane.[2]
[5] The altered membrane composition disrupts its fluidity and the function of membrane-
associated enzymes, ultimately inhibiting fungal growth.[5] Molecular docking studies have
revealed that the triazole ring, a difluorophenyl group, and a hydroxyl group are key
pharmacophores, while the piperidine side chain orients into a substrate access channel,
forming hydrophobic and van der Waals interactions with the enzyme.[4][5][7]

Inhibition by Triazole-Piperidine Compounds

Ergosterol Biosynthesis Pathway

Click to download full resolution via product page

Fig. 1: Inhibition of Ergosterol Biosynthesis by Triazole-Piperidine Compounds.

Quantitative Antifungal Activity
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The in vitro antifungal efficacy of novel triazole-piperidine compounds has been evaluated
against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration
(MIC), defined as the lowest concentration of the compound that inhibits 80% of fungal growth
(MIC80), was determined using the broth microdilution method according to the Clinical and
Laboratory Standards Institute (CLSI) guidelines.[2][5] The results for representative
compounds are summarized below, with fluconazole (FCZ), itraconazole (ICZ), and
voriconazole (VCZ) as reference drugs.

Table 1: In Vitro Antifungal Activity (MIC80, ug/mL) of Selected Triazole-Piperidine Compounds

Compound Car-\dida. Candid-a - Cryptococcus Asp-ergillus
albicans parapsilosis neoformans fumigatus

8d 0.125 0.008 0.016 0.5

8j 0.25 0.063 0.008 1

8t 0.125 - 0.031 -

8v 0.016 - 0.016 -

FCZ 0.25-1 0.5 4 >64

ICZ 0.031-0.125 0.063 0.125 1

VCZ 0.016 - 0.031 0.031 0.031 0.25

Note: Data compiled from multiple sources for illustrative purposes. '-' indicates data not
available.[1][5]

Experimental Protocols
Protocol 1: General Synthesis of Triazole-Piperidine
Compounds

This protocol outlines a general synthetic route for the preparation of the target triazole-
piperidine compounds.[5]
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[1. Synthesis of Oxirane Intermediata
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Final Triazole-Piperidine Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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